
2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide, also known as MBOA-Cl, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of benzoxazinones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer. 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide has also been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that is involved in the development and progression of cancer.
Biochemical and Physiological Effects
2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide can inhibit the proliferation of cancer cells and induce apoptosis. 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide in lab experiments is its relatively low cost and easy availability. 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide is a synthetic compound that can be easily synthesized in the lab. Another advantage is its stability, which allows for long-term storage without degradation. However, one of the limitations of using 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide is its potential toxicity. Studies have shown that 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide can induce cytotoxicity in certain cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide. One area of interest is the development of new anti-inflammatory drugs based on 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Further studies are also needed to elucidate the mechanism of action of 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide and its potential applications in the treatment of cancer and other diseases. Additionally, studies are needed to determine the safety and toxicity of 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide in vivo and in clinical trials.
Synthesemethoden
The synthesis of 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide involves the reaction of 2-chloroacetyl chloride with 4-methyl-3-oxo-1,4-benzoxazin-7-ylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. The purity of 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-inflammatory activity. Studies have shown that 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. This makes 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide a promising candidate for the development of new anti-inflammatory drugs.
Another area of research is the anti-cancer activity of 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide. Studies have shown that 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide can induce apoptosis (programmed cell death) in cancer cells by activating the caspase-dependent pathway. This suggests that 2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide has potential as a novel anti-cancer agent.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-14-8-3-2-7(13-10(15)5-12)4-9(8)17-6-11(14)16/h2-4H,5-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWBGZMOYLWFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

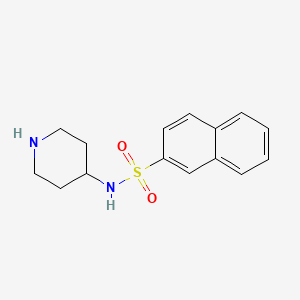
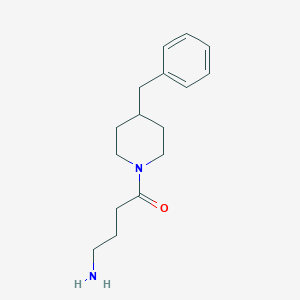
![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)

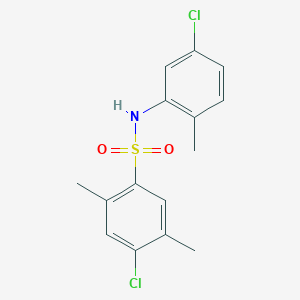
![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)
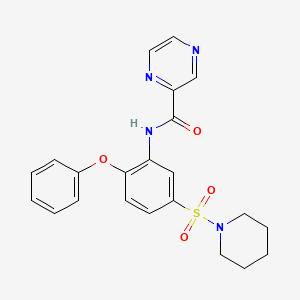
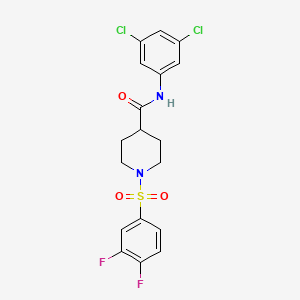
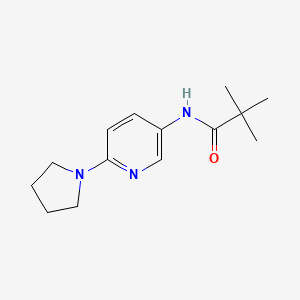

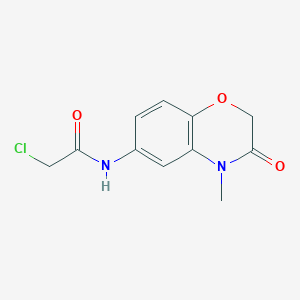
![2-[2-[1-(3-Methoxypropyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7518858.png)
![N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7518864.png)